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Compound of Interest

Compound Name:
5-Bromo-2-

Methoxyphenylacetonitrile

Cat. No.: B1273152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-methoxyphenylacetonitrile is a substituted aromatic nitrile of significant interest in

medicinal chemistry and drug development due to its potential as a building block for more

complex pharmaceutical agents. Its chemical structure, featuring a bromine atom, a methoxy

group, and a cyanomethyl substituent on a benzene ring, presents a unique spectroscopic

fingerprint. This technical guide provides an in-depth analysis of the spectroscopic properties of

5-Bromo-2-Methoxyphenylacetonitrile, including predicted data for ¹H Nuclear Magnetic

Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Detailed experimental protocols for acquiring these spectra are also presented, along with

visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1273152?utm_src=pdf-interest
https://www.benchchem.com/product/b1273152?utm_src=pdf-body
https://www.benchchem.com/product/b1273152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Formula C₉H₈BrNO

Molecular Weight 226.07 g/mol [1]

Melting Point 61-63 °C[1][2]

Appearance White to off-white solid

CAS Number 7062-40-0[1][2]

Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectra for 5-Bromo-2-
Methoxyphenylacetonitrile in publicly accessible databases, the following data are predicted

based on the analysis of structurally similar compounds and established principles of

spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the chemical environment of the hydrogen atoms

within a molecule. The predicted chemical shifts (δ) for 5-Bromo-2-
Methoxyphenylacetonitrile in a deuterated chloroform (CDCl₃) solvent are summarized

below.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.55 d 1H H-6

~ 7.40 dd 1H H-4

~ 6.85 d 1H H-3

~ 3.90 s 3H -OCH₃

~ 3.70 s 2H -CH₂CN

Disclaimer: These are predicted values and may differ from experimental results.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the carbon framework of a molecule. The predicted chemical

shifts for the carbon atoms in 5-Bromo-2-Methoxyphenylacetonitrile are presented in the

following table.

Chemical Shift (δ, ppm) Assignment

~ 156 C-2 (C-OCH₃)

~ 134 C-4

~ 131 C-6

~ 122 C-1 (C-CH₂CN)

~ 117 -C≡N

~ 115 C-5 (C-Br)

~ 113 C-3

~ 56 -OCH₃

~ 22 -CH₂CN

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for 5-Bromo-2-Methoxyphenylacetonitrile are predicted

as follows.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3050-3000 Medium Aromatic C-H stretch

~ 2950-2850 Medium Aliphatic C-H stretch

~ 2230 Strong, Sharp C≡N stretch

~ 1600, 1480 Medium-Strong Aromatic C=C stretch

~ 1250 Strong Aryl-O stretch (asymmetric)

~ 1020 Strong Aryl-O stretch (symmetric)

~ 820 Strong C-H out-of-plane bend

~ 650 Medium C-Br stretch

Disclaimer: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-Bromo-2-Methoxyphenylacetonitrile, the electron ionization (EI) mass

spectrum is expected to show the following key features.

m/z Interpretation

225/227
Molecular ion peak (M⁺) with characteristic 1:1

isotopic pattern for Bromine (⁷⁹Br/⁸¹Br)

210/212 [M - CH₃]⁺

186/188 [M - CH₂CN]⁺

146 [M - Br]⁺

118 [M - Br - CO]⁺

90 [C₇H₆]⁺

Disclaimer: These are predicted values and may differ from experimental results.
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 5-Bromo-2-
Methoxyphenylacetonitrile.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-
Methoxyphenylacetonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum at room temperature.

Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a

relaxation delay of 1 second.

Average 16-32 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use the same sample and spectrometer.

Acquire a proton-decoupled spectrum.

Typical parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a

relaxation delay of 2 seconds.

A larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with a

good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample holder or clean ATR crystal.

Place the sample in the beam path and record the sample spectrum.

Typically, scan the range from 4000 to 400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe (for solids) or after dissolving in a suitable solvent for techniques like

gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass

spectrometry (LC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected

fragments.

Visualizations
Chemical Structure of 5-Bromo-2-
Methoxyphenylacetonitrile
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Caption: Chemical structure of 5-Bromo-2-Methoxyphenylacetonitrile.

Spectroscopic Analysis Workflow
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5-Bromo-2-Methoxyphenylacetonitrile Sample
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Caption: Workflow for the spectroscopic analysis of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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